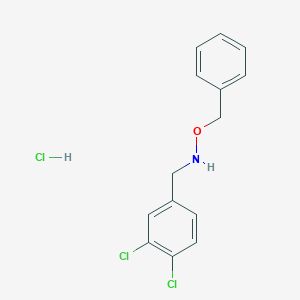![molecular formula C9H17ClN4O B1405240 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride CAS No. 1774898-52-0](/img/structure/B1405240.png)
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
概要
説明
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, leading to its potential therapeutic effects.
生化学的および生理学的効果
Studies have shown that 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride exhibits various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and reduce oxidative stress in Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride in lab experiments is its high potency and selectivity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before conducting experiments.
将来の方向性
There are several future directions for the research on 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Another area of interest is its potential as an antibacterial and antifungal agent. Studies are needed to evaluate its activity against different bacterial and fungal strains.
Conclusion:
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is a chemical compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
科学的研究の応用
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its antibacterial and antifungal activities.
特性
IUPAC Name |
2-(1-piperidin-4-yltriazol-4-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;/h7,9-10,14H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFGHOMTCFZEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)






![3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405170.png)
![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)
![6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405174.png)

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)

